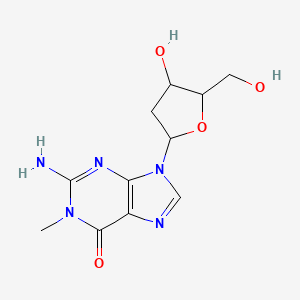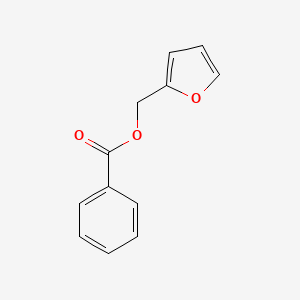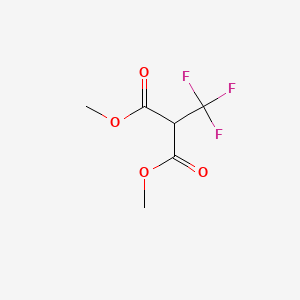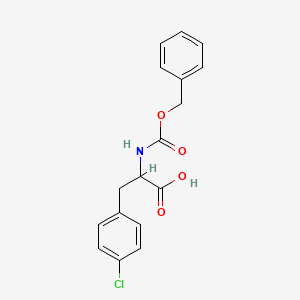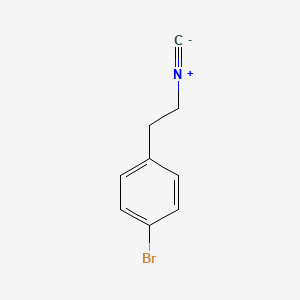
2-(4-Bromophenyl)ethylisocyanide
Descripción general
Descripción
2-(4-Bromophenyl)ethylisocyanide (CAS number: 730964-66-6) is a chemical compound with the molecular formula C9H8BrN and a molecular weight of 210.07 g/mol . It falls within the category of isocyanides, which are characterized by the presence of an isocyanide functional group (–N≡C) attached to an organic moiety.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of Benzimidazoles : 2-(4-Bromophenyl)ethylisocyanide is utilized in the synthesis of 1-substituted benzimidazoles, which are achieved through the reaction with primary amines under copper(I) iodide catalysis, resulting in moderate to good yields (Lygin & Meijere, 2009).
Radical Cyclisation Reactions : This compound is used as a building block in radical cyclisation reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles (Allin et al., 2005).
Hydrovinylation Reactions : In the field of organometallic chemistry, 2-(4-Bromophenyl)ethylisocyanide participates in hydrovinylation reactions, such as the codimerization of ethylene and functionalized vinylarenes (RajanBabu et al., 2003).
Synthesis of Novel Compounds
Preparation of Heterocyclic Compounds : It serves as a starting material for the preparation of a series of heterocyclic compounds like aroylacrylic acids, pyridazinones, and furanones derivatives, showing potential in antibacterial activities (El-Hashash et al., 2015).
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides : Employed in the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, demonstrating anti-bacterial activities against drug-resistant bacteria (Siddiqa et al., 2022).
Material Science and Catalysis
- Optical and Electrochemical Characteristics : 2-(4-Bromophenyl)ethylisocyanide has been studied for its effects on the optical and electrochemical characteristics of Ir(III) complexes, which has implications in material science and catalysis (Katlenok et al., 2017).
Pharmaceutical Research
- Synthesis of Antimicrobial Agents : It's involved in the synthesis of substituted phenyl azetidines, which are evaluated for their antimicrobial activities (Doraswamy & Ramana, 2013).
Propiedades
IUPAC Name |
1-bromo-4-(2-isocyanoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAQPFXPFMGDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373736 | |
| Record name | 2-(4-Bromophenyl)ethylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)ethylisocyanide | |
CAS RN |
730964-66-6 | |
| Record name | 2-(4-Bromophenyl)ethylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




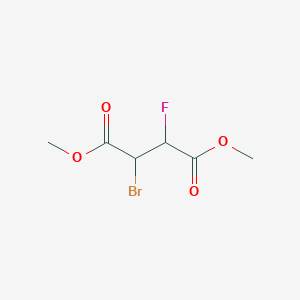


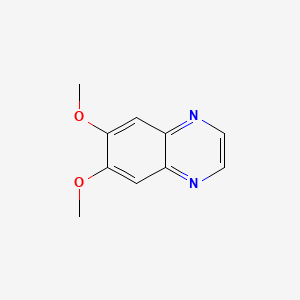
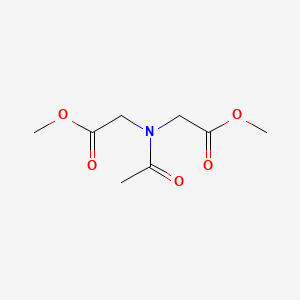
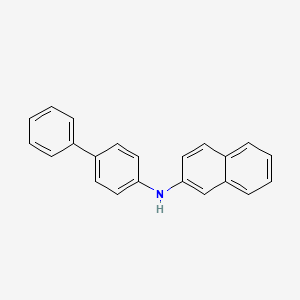

![3-[(2-Ethylhexyldisulfanyl)methyl]heptane](/img/structure/B1596647.png)
